

CCT367766: A Chemical Probe for Pirin - An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCT367766	
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Abstract

Pirin is a highly conserved, non-heme iron-binding nuclear protein and a member of the cupin superfamily, implicated as a transcriptional co-regulator.[1] Its association with cancer progression and the NF-κB signaling pathway has made it an attractive, albeit challenging, therapeutic target.[1][2] **CCT367766** is a potent and selective third-generation chemical probe designed to induce the degradation of Pirin.[3] This document provides a comprehensive technical overview of **CCT367766**, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathway and its development workflow.

Introduction to CCT367766

CCT367766 is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that leverages the cell's own ubiquitin-proteasome system to selectively degrade the Pirin protein.[3] It was developed to confirm the intracellular target engagement of a previously identified high-affinity Pirin ligand, CCT251236. The design of CCT367766 involves three key components: a ligand that binds to Pirin (derived from CCT251236), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a thalidomide derivative), and a flexible linker connecting these two moieties. By simultaneously binding to both Pirin and CRBN, CCT367766 facilitates the formation of a ternary complex, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.



Quantitative Data Summary

The following tables summarize the key quantitative data for **CCT367766** and its precursors, providing a clear comparison of their biochemical and cellular activities.

Table 1: Binding Affinities of CCT367766 and Precursor Compounds

Compoun d	Target	Assay	Kd (nM)	Ki (nM)	IC50 (nM)	Referenc e
CCT36776 6	Pirin	SPR	55	-	-	
CRBN	SPR	120	-	-		-
CRBN- DDB1 complex	FP	-	-	490		
CCT25123	Pirin	SPR	44	-	-	

Table 2: Cellular Activity of CCT367766 in SK-OV-3 Cells



Compound	Treatment Conditions	Effect	Method	Reference
CCT367766	0.5-50 nM; 2 hours	Concentration- dependent depletion of Pirin protein	Immunoblot	
50-1500 nM; 24 hours	Time-dependent hook-effect on Pirin depletion	Immunoblot		
50 nM; 4 hours	Selective 2.3-fold reduction of Pirin out of 8547 quantified proteins	TMT Proteomics	_	

Signaling Pathway and Mechanism of Action

Pirin is a nuclear protein that has been shown to act as a transcriptional co-regulator, notably influencing the NF-κB signaling pathway. It interacts with BCL3 (B-cell lymphoma 3-encoded protein) and NF-κB1 (p50), modulating the transcription of NF-κB target genes. The activity of Pirin is also dependent on its iron-bound redox state, suggesting it may function as a redox sensor within the nucleus.

Caption: Pirin's role in NF-kB signaling and its degradation by CCT367766.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **CCT367766**.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of **CCT367766** to recombinant Pirin and Cereblon.



Materials:

- BIAcore instrument
- CM5 sensor chip
- Recombinant human Pirin protein
- Recombinant human Cereblon (CRBN) protein
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- CCT367766 stock solution in DMSO
- Serial dilution buffer (running buffer with a low percentage of DMSO)

Protocol:

- Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
- · Ligand Immobilization:
 - Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
 - Inject the recombinant Pirin or CRBN protein (typically at 10-50 μg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level is reached.
 - Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
- Analyte Binding:
 - $\circ\,$ Prepare a serial dilution of **CCT367766** in the running buffer (e.g., from 1 μM down to low nM concentrations).



- Inject the different concentrations of CCT367766 over the immobilized ligand surface at a constant flow rate (e.g., 30 μL/min) for a defined association time, followed by a dissociation phase with running buffer.
- Data Analysis:
 - Subtract the reference surface signal from the active surface signal.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).

Fluorescence Polarization (FP) Competitive Binding Assay

Objective: To determine the IC50 of CCT367766 for the CRBN-DDB1 complex.

Materials:

- Fluorescently labeled thalidomide derivative (e.g., Cy5-labeled thalidomide)
- Purified recombinant CRBN-DDB1 complex
- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- CCT367766 stock solution in DMSO
- 384-well black, low-binding microplates
- Microplate reader capable of measuring fluorescence polarization

Protocol:

- Reagent Preparation:
 - Prepare a working solution of the fluorescently labeled thalidomide probe in the assay buffer at a concentration close to its Kd for CRBN-DDB1.



- Prepare a working solution of the CRBN-DDB1 complex in the assay buffer.
- Prepare a serial dilution of CCT367766 in assay buffer containing a constant percentage of DMSO.
- Assay Setup:
 - To each well of the 384-well plate, add the CRBN-DDB1 complex solution.
 - Add the serially diluted **CCT367766** or control (DMSO vehicle).
 - Add the fluorescently labeled thalidomide probe to all wells.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.
- Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
- Data Analysis:
 - Plot the fluorescence polarization values against the logarithm of the CCT367766 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Immunoblotting for Pirin Degradation

Objective: To qualitatively and quantitatively assess the degradation of Pirin in cells treated with **CCT367766**.

Materials:

- SK-OV-3 human ovarian cancer cells
- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- CCT367766



- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-Pirin, anti-Vinculin (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment:
 - Plate SK-OV-3 cells and allow them to adhere overnight.
 - Treat the cells with various concentrations of CCT367766 (e.g., 0.5 nM to 1500 nM) for the desired time (e.g., 2 to 24 hours). Include a vehicle control (DMSO).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to the plate, incubate on ice, and then scrape the cells.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:

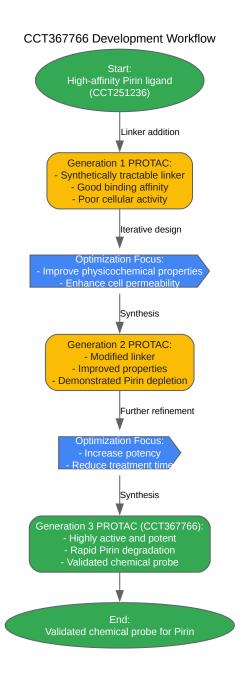


- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C.
- · Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an anti-Vinculin antibody as a loading control.
- Data Analysis: Quantify the band intensities and normalize the Pirin signal to the loading control to determine the relative Pirin levels.

CCT367766 Development Workflow

The development of **CCT367766** was an iterative process focused on optimizing the linker to improve the physicochemical properties and cellular activity of the PROTAC.





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Caption: Iterative design and optimization workflow for CCT367766.

Conclusion



CCT367766 is a valuable and well-characterized chemical probe for studying the biology of Pirin. Its ability to induce potent and selective degradation of Pirin in cellular models provides a powerful tool for elucidating the downstream consequences of Pirin loss-of-function. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers aiming to utilize **CCT367766** in their studies of Pirin and its role in cellular processes, particularly in the context of cancer and NF-κB signaling.

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- To cite this document: BenchChem. [CCT367766: A Chemical Probe for Pirin An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606558#cct367766-as-a-chemical-probe-for-pirin]

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